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Compound of Interest

Compound Name: (-)-STYLOPINE

CAS No.: 84-39-9

Cat. No.: B192457 Get Quote

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for (-)-stylopine, a tetrahydroprotoberberine alkaloid of significant

interest in natural product chemistry and drug discovery. Intended for researchers, scientists,

and professionals in drug development, this document offers a detailed examination of the

spectroscopic signatures that define the molecular architecture of (-)-stylopine, grounded in

established analytical principles and authoritative data.

Introduction to (-)-Stylopine
(-)-Stylopine, also known as (-)-tetrahydrocoptisine, is a naturally occurring isoquinoline

alkaloid predominantly found in plant species of the Papaveraceae and Fumariaceae families,

such as Chelidonium majus (greater celandine) and various Corydalis species.[1][2] Its

tetracyclic framework is characteristic of the protoberberine class of alkaloids. Structurally, it

possesses two methylenedioxy groups, which are key features in its spectroscopic analysis.

The molecule has a molecular formula of C₁₉H₁₇NO₄ and a molecular weight of 323.34 g/mol .

[3] Recent research has highlighted its potential pharmacological activities, including its role as

an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting its

potential in anticancer research.[4] Accurate structural elucidation through spectroscopic

methods is paramount for its identification, purity assessment, and further development.
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Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural determination of organic

molecules like (-)-stylopine. The combination of ¹H and ¹³C NMR provides a complete map of

the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis
The acquisition of high-quality NMR data is foundational to accurate structural interpretation.

The following protocol outlines a self-validating system for the analysis of (-)-stylopine.

Causality Behind Experimental Choices:

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for

many alkaloids, including (-)-stylopine, as it provides good solubility and its residual solvent

peak does not typically interfere with key analyte signals. Deuterated dimethyl sulfoxide

(DMSO-d₆) can also be used and may offer different chemical shift dispersions.[5]

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ =

0.00 ppm) for both ¹H and ¹³C NMR, providing a reliable reference point for chemical shifts.

2D NMR Experiments: While ¹H and ¹³C are primary, 2D experiments like COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all

proton and carbon signals, especially for complex molecules. These experiments reveal

proton-proton couplings and short- and long-range proton-carbon correlations, respectively.

[6]

Workflow for NMR Data Acquisition and Analysis
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Sample Preparation

Data Acquisition (400-600 MHz Spectrometer)

Data Processing

Spectral Analysis

Dissolve ~5-10 mg of (-)-Stylopine
in ~0.6 mL of CDCl₃ with TMS

¹H NMR Acquisition
(Standard parameters, e.g., 32 scans)

¹³C{¹H} NMR Acquisition
(Proton decoupled, e.g., 1024 scans)

2D NMR (COSY, HSQC, HMBC)
(Standard pulse programs)

Fourier Transform

Phase Correction

Calibration to TMS (0.00 ppm)

Assign ¹H signals
(Chemical shift, integration, multiplicity)

Assign ¹³C signals
(Chemical shift)

Correlate signals using 2D data
(COSY, HSQC, HMBC)

Final Structure Confirmation
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Sample Introduction

Ionization

MS1 Analysis

MS/MS Analysis (Optional)

Introduce sample via GC (for EI)
or direct infusion/LC (for ESI)

Generate ions
(EI or ESI)

Separate ions by m/z
(e.g., Quadrupole, TOF)

Detect full scan spectrum
(Identify Molecular Ion) Isolate Molecular Ion

Induce Fragmentation (CID)

Analyze fragment ions

Click to download full resolution via product page

Caption: General workflow for MS and MS/MS analysis of (-)-stylopine.

Mass Spectral Data and Fragmentation Analysis
The ESI-MS spectrum of (-)-stylopine typically shows a prominent protonated molecular ion

[M+H]⁺ at m/z 324. The high-resolution mass would correspond to its elemental composition,

C₁₉H₁₈NO₄⁺.
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The most significant fragmentation pathway for tetrahydroprotoberberine alkaloids under EI or

CID conditions is a retro-Diels-Alder (RDA) reaction. [7]This reaction involves the cleavage of

the C-ring at the C6-C5 and C8-C8a bonds, leading to characteristic fragment ions that are

diagnostic for the substitution patterns on the A and D rings.

For (-)-stylopine, the RDA reaction yields two primary fragment ions:

Fragment A (m/z 176): This ion contains rings A and B and arises from the isoquinoline

portion of the molecule. Its mass confirms the presence of one methylenedioxy group on the

A ring.

Fragment B (m/z 148): This ion corresponds to the isoquinoline portion containing rings C

and D. Its mass confirms the presence of the second methylenedioxy group on the D ring.

The ion at m/z 176 is typically the base peak in the spectrum, indicating its high stability.

Retro-Diels-Alder Fragmentation of (-)-Stylopine

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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